1-(2,4-Dimethylphenyl)-1-cyclopropyl ethanol
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Overview
Description
1-(2,4-Dimethylphenyl)-1-cyclopropyl ethanol is an organic compound with the molecular formula C₁₃H₁₆O It is characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with two methyl groups at the 2 and 4 positions, and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-1-cyclopropyl ethanol typically involves the reaction of 2,4-dimethylbenzyl chloride with cyclopropylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -10°C to 0°C
Reagents: Cyclopropylmagnesium bromide, 2,4-dimethylbenzyl chloride
Hydrolysis: Using dilute acid (e.g., HCl)
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-1-cyclopropyl ethanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: Can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products Formed
Oxidation: 1-(2,4-Dimethylphenyl)-1-cyclopropyl ketone
Reduction: 1-(2,4-Dimethylphenyl)-1-cyclopropyl methane
Substitution: 1-(2,4-Dimethylphenyl)-1-cyclopropyl chloride or bromide
Scientific Research Applications
1-(2,4-Dimethylphenyl)-1-cyclopropyl ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-1-cyclopropyl ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethylphenyl)ethanol: Lacks the cyclopropyl group, making it less sterically hindered.
1-Cyclopropyl-1-phenylethanol: Lacks the methyl groups on the phenyl ring, affecting its electronic properties.
Uniqueness
1-(2,4-Dimethylphenyl)-1-cyclopropyl ethanol is unique due to the combination of the cyclopropyl group and the 2,4-dimethyl substitution on the phenyl ring
Properties
IUPAC Name |
1-cyclopropyl-1-(2,4-dimethylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9-4-7-12(10(2)8-9)13(3,14)11-5-6-11/h4,7-8,11,14H,5-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQZEYYELZXAJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C2CC2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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